N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide
Description
This compound is a heterocyclic derivative featuring an imidazo[1,2-c]quinazolinone core fused with a sulfanyl-acetamide side chain. The structure includes a furan-2-ylmethyl group attached to the acetamide nitrogen and a 2-oxo-2-phenylethylsulfanyl substituent at position 5 of the imidazoquinazolinone ring. Its synthesis likely involves multi-step protocols, such as nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., coupling of thiol-containing intermediates with activated acetamide derivatives) .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c30-21(16-7-2-1-3-8-16)15-34-25-28-19-11-5-4-10-18(19)23-27-20(24(32)29(23)25)13-22(31)26-14-17-9-6-12-33-17/h1-12,20H,13-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVAOQYUGZKUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl groups can produce corresponding alcohols .
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Substituent Effects on Activity
- This contrasts with nitroimidazole derivatives, where nitro groups are critical for antimycobacterial activity but may reduce solubility .
- Furan vs. Thiophene: Replacement of the furan-2-ylmethyl group with a thiophene moiety (as in thienodiazepine derivatives) alters electronic properties, affecting binding to targets like GABA receptors .
- Quinazolinone Core: Compared to triazoloquinazolinones (e.g., flumetsulam in ), the imidazo[1,2-c]quinazolinone core offers a larger planar structure, favoring intercalation with DNA or enzyme active sites .
Physicochemical Properties
- CMC Values : While direct CMC data for the target compound is unavailable, structurally related quaternary ammonium compounds (e.g., BAC-C12) show critical micelle concentrations (CMCs) of 0.4–8.3 mM via tensiometry/spectrofluorometry, suggesting moderate amphiphilicity .
- Solubility: The 2-oxo-2-phenylethylsulfanyl group likely reduces aqueous solubility compared to polar analogs like N-(2-furylmethyl)propanamide derivatives (), which exhibit better solubility in DMF/ethanol .
Key Research Findings
- Biological Activity : Nitrofuryl-containing compounds (e.g., nitrofurantoin analogs) show superior antitubercular activity over nitroimidazoles, aligning with the target compound’s furan moiety .
- Structure-Activity Relationship (SAR) : The sulfanyl linkage and acetamide side chain are critical for binding to mycobacterial enzymes, as seen in nitrothiophen-containing derivatives .
- Dielectric Properties : Sulfur-containing groups (e.g., sulfanyl, sulfone) influence dielectric behavior under microwave conditions, relevant for drug formulation .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
- Imidazoquinazoline core : Known for various biological activities, including anticancer effects.
- Thioether functionality : Enhances the compound's interaction with biological targets.
The molecular formula is , indicating a diverse range of functional groups that may contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 32 µg/mL |
| Example B | S. aureus | 16 µg/mL |
These results suggest that the structural features of the compound enhance its ability to penetrate bacterial membranes and disrupt cellular functions.
2. Anticancer Activity
The imidazoquinazoline framework has been associated with anticancer properties. Studies have reported:
- Cell line assays demonstrating cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast) | 10 | Induction of apoptosis |
| HT29 (colon) | 15 | Inhibition of cell proliferation |
The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.
3. Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, preliminary studies have indicated other potential pharmacological effects:
- Anti-inflammatory properties : The compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Case Studies and Experimental Findings
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of similar compounds and evaluated their biological activities. The findings highlighted that modifications to the furan and imidazoquinazoline moieties significantly affected the potency against cancer cell lines and bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
